ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

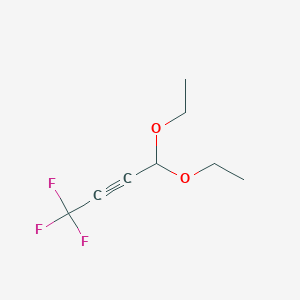

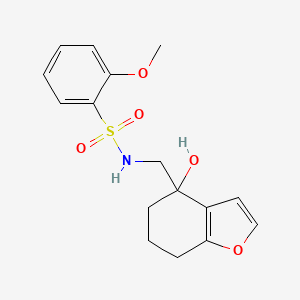

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an ethyl ester group, an amino group, and a keto group within a pyrazole ring structure. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, as well as its role in the development of new materials with unique properties.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. For instance, a novel four-component synthesis involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been reported, yielding the product in moderate to high yields . Additionally, the compound has been synthesized via selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents . These methods demonstrate the compound's accessibility for further chemical transformations.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through crystallographic studies. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealed a triclinic space group with specific bond angles and distances, highlighting the planarity of the pyran and pyrazole rings and the perpendicular orientation of the phenyl ring . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, leading to the formation of diverse heterocyclic systems. For instance, it can participate in Sonogashira-type cross-coupling reactions to yield alkynyl derivatives, which can further cyclize to form condensed pyrazoles . Additionally, the compound can be transformed into related fused heterocyclic systems through reactions with different reagents, expanding the scope of its chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of functional groups such as the amino group and the keto group can affect properties like solubility, boiling point, and reactivity. The crystallographic data provide insights into the compound's solid-state properties, including crystal packing and intermolecular interactions, which are important for the design of materials with desired physical characteristics .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

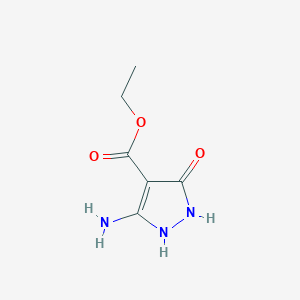

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is utilized in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, a type of heterocyclic compound. These compounds are formed through selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

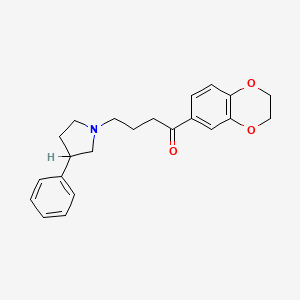

Crystal Structure Analysis

The compound is also significant in crystallography. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, derived from this compound, has been determined, providing insights into its molecular arrangement (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

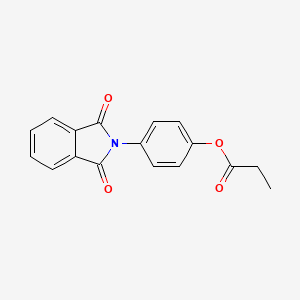

Corrosion Inhibition

In industrial applications, derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel. Their effectiveness in preventing corrosion has been confirmed through various analytical methods (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Mode of Action

It is known that the compound undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to give ethyl 3-oxo-1,2-dihydro-pyrazolo [3,4-b]pyridine-1-carboxylates, which are readily converted to their 1-unsubstituted analogs .

Biochemical Pathways

The compound is known to participate in reactions involving nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative.

Cellular Effects

Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Metabolic Pathways

Pyrazole derivatives are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-12-6(11)3-4(7)8-9-5(3)10/h2H2,1H3,(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKCYNMEUUUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52565-83-0 |

Source

|

| Record name | ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)